An In-Depth Technical Guide to Ac-D-Ser(tBu)-OH: A Strategic Building Block for Enhanced Peptide Stability and Bioactivity
An In-Depth Technical Guide to Ac-D-Ser(tBu)-OH: A Strategic Building Block for Enhanced Peptide Stability and Bioactivity
Executive Summary: N-acetyl-O-tert-butyl-D-serine, or Ac-D-Ser(tBu)-OH, is a specialized amino acid derivative designed for advanced peptide synthesis. It uniquely combines three critical features for drug development: an N-terminal acetyl group that mimics native proteins and blocks enzymatic degradation, a D-chiral center that confers profound resistance to proteolysis, and an acid-labile tert-butyl (tBu) side-chain protecting group for seamless integration into standard synthesis workflows. This guide provides a comprehensive overview of its physicochemical properties, strategic applications, and detailed protocols for its use, positioning Ac-D-Ser(tBu)-OH as an indispensable tool for researchers and scientists aiming to create highly stable and potent peptide-based therapeutics.
Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. The native L-amino acid backbone and unprotected N-terminus of synthetic peptides are readily recognized and cleaved by peptidases, leading to short in-vivo half-lives and diminished therapeutic efficacy. To overcome this, medicinal chemists employ several strategies to "harden" the peptide structure against enzymatic attack.
Two of the most effective and field-proven strategies are:
-
N-Terminal Capping: The addition of an acetyl group to the N-terminus neutralizes the positive charge and mimics a common post-translational modification found in native proteins. This modification effectively blocks degradation by N-terminal-targeting aminopeptidases.[1][2]
-
Incorporation of D-Amino Acids: Proteolytic enzymes are highly stereospecific and primarily recognize L-amino acids. The strategic placement of D-amino acids renders the peptide bond resistant to cleavage, significantly extending its metabolic stability.[3]
Ac-D-Ser(tBu)-OH is a sophisticated building block that ingeniously combines both of these stability-enhancing features. Its use allows for the direct incorporation of a protected, N-acetylated D-serine residue, typically at the N-terminus of a synthetic peptide. This provides a robust "shield" against enzymatic degradation from the outset, a crucial advantage in the development of long-acting peptide analogs for therapeutic use.
Physicochemical Profile of Ac-D-Ser(tBu)-OH
A thorough understanding of the reagent's properties is fundamental to its successful application. While the D-isomer is a specialty reagent, its physical properties are analogous to its more commonly cataloged L-isomer counterpart.
| Property | Value | Source |
| IUPAC Name | (2R)-2-acetamido-3-(tert-butoxy)propanoic acid | - |
| Synonyms | N-Acetyl-O-tert-butyl-D-serine, Ac-D-Ser(tBu)-OH | - |
| CAS Number | 77285-09-7 (L-isomer) | [4][5] |
| Molecular Formula | C₉H₁₇NO₄ | [4] |
| Molecular Weight | 203.24 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. | [] |
| Storage | 2-8°C, store in a dry, well-ventilated place. | [7] |
Note: The CAS number for the specific D-isomer is not as widely indexed as the L-isomer, but the molecular formula and weight are identical.
The Trifecta of Functionality: A Mechanistic Rationale
The utility of Ac-D-Ser(tBu)-OH stems from the orthogonal and synergistic nature of its three key chemical features. Each component serves a distinct and vital purpose in the synthesis of a stabilized peptide.
The N-Acetyl (Ac) Cap
The acetyl group serves as a permanent cap on the peptide's N-terminus. Unlike temporary protecting groups like Fmoc or Boc, it is not removed. Its presence neutralizes the terminal amine's positive charge, which can enhance membrane permeability, and more importantly, it blocks the action of aminopeptidases, a major class of exopeptidases that degrade peptides from the N-terminus.[1][2][8] This simple modification can dramatically increase a peptide's circulatory half-life.
The D-Serine Stereocenter
Proteases, the enzymes responsible for peptide bond hydrolysis, have active sites that are exquisitely evolved to bind and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid creates a stereochemical "mismatch" that the enzyme cannot accommodate, effectively halting degradation at that site.[3] Placing Ac-D-Ser at the N-terminus provides a powerful defense against the initial steps of enzymatic breakdown.
The O-tert-Butyl (tBu) Protecting Group
The hydroxyl side chain of serine is reactive and can cause unwanted side reactions, such as O-acylation, during peptide coupling steps. The tert-butyl (tBu) ether is an ideal protecting group for this purpose.[9] It is chemically robust and stable under the basic conditions used for Fmoc-group removal during standard Solid-Phase Peptide Synthesis (SPPS). However, it is cleanly and efficiently cleaved under the strongly acidic conditions of the final cleavage step, typically using a trifluoroacetic acid (TFA) cocktail.[9][10] This acid-lability makes it perfectly orthogonal to the base-labile Fmoc group, which is the cornerstone of modern SPPS.[9]
Strategic Applications in Drug Discovery and Development
The use of Ac-D-Ser(tBu)-OH is not merely a technical step but a strategic design choice to imbue a peptide with drug-like properties.
-
Enhanced Pharmacokinetics: The primary application is to significantly prolong the in-vivo half-life of peptide drug candidates. By resisting enzymatic cleavage, the peptide remains intact and active in circulation for longer, potentially reducing dosing frequency and improving patient compliance.
-
Modulation of Biological Activity: The introduction of a D-amino acid can induce specific conformational constraints, such as promoting β-turn formation. This can alter the peptide's three-dimensional structure, leading to changes in receptor binding affinity, selectivity, or even switching a molecule from an agonist to an antagonist.[11]
-
Development of Neuropeptide Analogs: D-serine itself is an important neuromodulator, acting as a co-agonist at the NMDA receptor. Incorporating an Ac-D-Ser residue into peptides designed to cross the blood-brain barrier could be a novel strategy for developing therapeutics for neurological disorders.[12]
Experimental Protocols and Methodologies
The integration of Ac-D-Ser(tBu)-OH into a synthesis workflow is straightforward, typically occurring as the final coupling step in an Fmoc-based SPPS protocol.
Quality Control of Incoming Reagent
Before use, the integrity of the Ac-D-Ser(tBu)-OH reagent should be verified.
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC, NMR |
| Identity | Conforms to expected mass | Mass Spectrometry (MS) |
| Appearance | White crystalline powder | Visual Inspection |
Protocol: N-Terminal Capping of a Resin-Bound Peptide
This protocol assumes a 0.1 mmol scale synthesis on a standard solid-phase resin (e.g., Rink Amide resin) following the completion of chain elongation using Fmoc chemistry.
-
Final Fmoc Deprotection:
-
Swell the peptide-resin in Dimethylformamide (DMF).
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group of the final amino acid.[13]
-
Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Coupling of Ac-D-Ser(tBu)-OH:
-
Prepare the coupling solution:
-
Dissolve Ac-D-Ser(tBu)-OH (3 eq., 0.3 mmol, 61 mg) in DMF.
-
Add a coupling agent such as HBTU (2.9 eq., 0.29 mmol, 110 mg).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL).
-
-
Add the activated coupling solution to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Self-Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling to the N-terminal amine.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail suitable for removing the tBu group and other side-chain protecting groups. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) .[10]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final acetylated peptide product by Mass Spectrometry and analytical HPLC. The final mass should correspond to the sequence + 42 Da (for the acetyl group) compared to the uncapped version.[1]
-
Safety, Handling, and Storage
Ac-D-Ser(tBu)-OH is a chemical reagent and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[7][14] In case of contact, wash the affected area thoroughly with water.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure its long-term stability.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Researchers should always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use.
Conclusion
Ac-D-Ser(tBu)-OH is far more than a standard protected amino acid; it is a purpose-built tool for enhancing the therapeutic potential of synthetic peptides. By providing N-terminal acetylation, D-stereochemistry, and a compatible side-chain protecting group in a single molecule, it offers an elegant and efficient solution to the pervasive challenge of enzymatic instability. Its application enables the creation of peptide analogs with superior pharmacokinetic profiles, making it a highly valuable asset for researchers, scientists, and drug development professionals dedicated to advancing the next generation of peptide-based medicines.
References
-
LifeTein. Should My Peptide Be Acetylated?. [Link]
-
Pharmaffiliates. Fmoc-D-Ser(tBu)-OH | CAS No : 128107-47-1. [Link]
-
PubMed. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. [Link]
-
ResearchGate. N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. [Link]
-
National Institutes of Health. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
ResearchGate. A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]
-
PubMed. Synthesis, conformational analysis and biological activity of cyclic analogs of the octadecaneuropeptide ODN. Design of a potent endozepine antagonist. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
-
Royal Society of Chemistry. A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]
-
CD Formulation. Acetylated Peptide Synthesis. [Link]
-
AAPPTec. Safety Data Sheet for Fmoc-Ser(tBu)-OH. [Link]
-
The University of Liverpool Repository. N-terminal deacetylation of peptides and proteins. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
- Google Patents. Temporary minimal protection synthesis of serine-containing polypeptides.
-
AAPPTec. H-Ser(tBu)-OH [18822-58-7]. [Link]
-
National Institutes of Health. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry. [Link]
-
PubMed. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. [Link]
-
Carl ROTH. Safety Data Sheet: Fmoc-L-Serine-(tBu). [Link]
-
Fisher Scientific. N-Acetyl-O-tert-butyl-L-serine, 95%, Thermo Scientific Chemicals. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ac-L-Ser(tBu)-OH | CAS 77285-09-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. N-Acetyl-O-tert-butyl-L-serine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, conformational analysis and biological activity of cyclic analogs of the octadecaneuropeptide ODN. Design of a potent endozepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
